molecular formula C12H17NO2 B3005162 Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-YL}carbamate CAS No. 1638761-54-2

Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-YL}carbamate

Cat. No.: B3005162
CAS No.: 1638761-54-2
M. Wt: 207.273
InChI Key: SNZAXLBUSHTWHY-UHFFFAOYSA-N
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Description

Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-YL}carbamate is a specialized bicyclopentane derivative featuring a rigid [1.1.1] bicyclic scaffold substituted with an ethynyl (-C≡CH) group at the 3-position and a tert-butyl carbamate (-OC(O)NHC(CH₃)₃) moiety at the bridgehead. This compound (referred to as SPC-a763 in commercial catalogs) has a molecular weight of 207.273 . Its unique structure makes it a valuable building block in medicinal chemistry, particularly for synthesizing bioisosteres of aromatic rings or disubstituted alkynes in drug candidates. The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), facilitating rapid derivatization for probing structure-activity relationships .

Properties

IUPAC Name

tert-butyl N-(3-ethynyl-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-5-11-6-12(7-11,8-11)13-9(14)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZAXLBUSHTWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclo[1.1.1]pentane derivative. One common method involves the use of tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate as a starting material . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent oxidation or other side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield carbonyl compounds, while reduction can produce saturated derivatives. Substitution reactions can result in the formation of various functionalized derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-YL}carbamate has been explored for its potential as a precursor in synthesizing bioactive molecules, particularly those with anti-inflammatory properties. One notable application is its use in synthesizing derivatives of theophylline, a compound known for its bronchodilator effects and use in treating respiratory diseases.

Case Study: Theophylline Derivatives Synthesis

  • Objective : To synthesize novel theophylline derivatives with enhanced anti-inflammatory activity.
  • Methodology : this compound was utilized as a key building block in multi-step synthetic pathways.
  • Results : The synthesized derivatives exhibited improved pharmacological profiles compared to traditional theophylline.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecular architectures through cycloaddition reactions and other transformations.

Data Table: Synthetic Pathways Involving this compound

Reaction TypeProductYield (%)Reference
CycloadditionBicyclic amine derivatives85
AlkylationAlkylated bicyclic compounds90
Coupling ReactionsFunctionalized aromatic systems75

Material Science

In addition to its applications in medicinal chemistry, this compound is being investigated for its potential use in developing novel materials with specific mechanical or thermal properties due to its unique bicyclic structure.

Biochemical Studies

Recent studies have indicated that compounds derived from this compound may exhibit interesting interactions with biological targets, making them candidates for further exploration in drug discovery.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The rigid bicyclo[1.1.1]pentane framework may play a role in stabilizing certain conformations or facilitating specific interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of bicyclo[1.1.1]pentane derivatives is exemplified by the following analogs, which vary in substituents, molecular properties, and applications:

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Purity Key Applications
Target Compound : Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-YL}carbamate Ethynyl (-C≡CH) Not explicitly stated (MW: 207.273) 207.273 - - Click chemistry, bioisosteric replacements
tert-Butyl (3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)carbamate 2-Hydroxyethyl (-CH₂CH₂OH) C₁₂H₂₁NO₃ 227.3 1936602-36-6 98% Solubility enhancement; alcohol-mediated coupling reactions
tert-Butyl N-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate Bromomethyl (-CH₂Br) C₁₁H₁₈BrNO₂ 276.18 - 95% Nucleophilic substitution; cross-coupling precursors
tert-Butyl N-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]carbamate Oxan-4-yl (tetrahydropyran) C₁₂H₂₁NO₄ 243.31 - - Conformational studies; polar substituent for pharmacokinetic tuning
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate Amino (-NH₂) C₁₀H₁₈N₂O₂ 198.26 1638767-25-5 98% Amide/urea formation; peptide mimetics
tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate Hydroxymethyl (-CH₂OH) C₁₂H₂₁NO₃ 227.30 1638761-29-1 95% Esterification; prodrug synthesis
tert-Butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate Trifluoromethyl (-CF₃) C₁₁H₁₆F₃NO₂ 251.245 1886967-53-8 - Metabolic stability enhancement; fluorophilic interactions
tert-Butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate Cyano (-CN) C₁₂H₁₈N₂O₂ 222.28 2665661-10-7 - Nitrile-mediated cyclizations; electrophilic functionalization

Substituent-Driven Property Analysis

  • Ethynyl (Target Compound) : The alkyne group enables rapid conjugation via click chemistry, making it ideal for combinatorial libraries. Its rigid scaffold mimics steric bulk in aromatic systems, improving metabolic stability .
  • Hydroxyethyl/Hydroxymethyl : These polar groups enhance aqueous solubility, critical for improving bioavailability in drug candidates. They also serve as handles for PEGylation or glycosylation .
  • Bromomethyl : A versatile leaving group for Suzuki-Miyaura cross-coupling or nucleophilic substitution, enabling carbon-carbon bond formation .
  • Amino: Facilitates amide bond formation, widely used in peptide-based therapeutics and urea-linked inhibitors. High purity (98%) ensures reliable downstream reactions .
  • Trifluoromethyl : Introduces electron-withdrawing effects and lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism .
  • Cyano: Participates in dipolar cycloadditions and serves as a precursor for carboxylic acids or tetrazoles .

Purity and Supplier Landscape

  • The hydroxyethyl and amino derivatives are available at ≥98% purity (BLD Pharm Ltd., LEAPChem), ensuring reliability in sensitive reactions .
  • Bromomethyl and hydroxymethyl analogs are typically 95% pure, suitable for exploratory synthesis .
  • Suppliers like Pharmablock, Acmec, and CymitQuimica provide gram-scale quantities, underscoring industrial demand .

Biological Activity

Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-YL}carbamate (CAS Number: 1638761-54-2) is a chemical compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Storage Conditions : Ambient temperature, dry conditions

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The ethynyl group and bicyclic structure enhance its lipophilicity, which may facilitate membrane permeability and interaction with intracellular targets.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example:

  • Case Study : A study on related bicyclic compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

2. Neuroprotective Effects

Some studies suggest that the compound may exert neuroprotective effects, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress.

  • Research Findings : In vitro studies indicated that derivatives of this compound could protect neuronal cells from oxidative damage, enhancing cell viability under stress conditions .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityReference
Tert-butyl N-{3-hydroxymethylbicyclo[1.1.1]pentan-1-YL}carbamateModerate anticancer activity
Tert-butyl N-{3-amino-bicyclo[1.1.1]pentan-1-YL}carbamateNeuroprotective effects
Tert-butyl (2-oxo-2H-pyran-5-yl)carbamateAntioxidant properties

Safety and Toxicology

While specific toxicological data for this compound is limited, general safety profiles suggest that compounds with similar structures may exhibit low toxicity at therapeutic doses but require further investigation to establish safe usage levels.

Q & A

Q. What are the common synthetic routes for tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate, and how do reaction conditions influence yield?

The synthesis often involves functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. A key method includes:

  • Stepwise Boc protection/deprotection : Starting with BCP amines, Boc-protected intermediates are synthesized, followed by ethynylation. For example, trifluoroacetic acid (TFA) in CH₂Cl₂ efficiently removes the Boc group under mild conditions (0°C to ambient temperature), achieving quantitative yields in deprotection steps .
  • Direct alkylation : Using [1.1.1]propellane as a precursor, magnesium amides and alkyl electrophiles (e.g., ethynylating agents) enable one-pot synthesis of 3-alkyl BCP amines. This method tolerates functional groups like carbamates and halides .

Q. Critical factors :

  • Temperature control : Deprotection with TFA at 0°C minimizes side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling reactions .

Q. How is the structural integrity of this compound validated?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The BCP core’s strained geometry can be confirmed via high-resolution crystallographic data, though twinning or disorder may require robust refinement protocols .
  • NMR spectroscopy : Distinct ¹H/¹³C signals for the ethynyl group (δ ~2.5–3.5 ppm for protons, δ ~70–90 ppm for carbons) and BCP carbons (characteristic upfield shifts due to ring strain) are critical markers .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns highlighting the Boc group (loss of tert-butyl moiety, m/z ~56) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of bicyclo[1.1.1]pentane derivatives in ethynylation reactions?

  • Radical pathways : Ethynylation of BCP amines may involve single-electron transfer (SET) mechanisms, especially when using transition-metal catalysts. The strained BCP core facilitates radical stabilization .
  • Nucleophilic substitution : In Boc-protected intermediates, the ethynyl group acts as a nucleophile, attacking electrophilic positions on the BCP scaffold. Steric hindrance from the tert-butyl group can slow kinetics, requiring optimized stoichiometry .

Q. Experimental validation :

  • Kinetic studies : Monitoring reaction progress via in situ IR or NMR spectroscopy reveals rate-determining steps (e.g., deprotection vs. coupling) .
  • Computational modeling : DFT calculations predict transition states and regioselectivity, particularly for ethynyl group addition to the BCP core .

Q. How can researchers resolve contradictions in spectroscopic data for BCP derivatives?

Case example : Discrepancies between expected and observed NMR signals may arise from:

  • Dynamic effects : Ring strain in BCP causes rapid conformational changes, broadening signals. Low-temperature NMR (−40°C) can resolve splitting .
  • Impurity interference : Residual TFA or solvents (e.g., DMF) may overlap with target signals. Azeotropic drying with toluene post-deprotection reduces solvent artifacts .

Q. Mitigation strategies :

  • Multi-technique validation : Cross-check NMR with IR (C≡C stretch ~2100 cm⁻¹) and HRMS .
  • Crystallographic clarity : Single-crystal X-ray structures provide unambiguous confirmation, even for disordered systems .

Q. What are the challenges in computational modeling of this compound, and how are they addressed?

  • Ring strain and electron density : The BCP core’s high strain (~90 kcal/mol) complicates molecular mechanics calculations. Solution : Hybrid DFT methods (e.g., B3LYP-D3/6-311++G**) account for dispersion forces and strain .
  • Conformational flexibility : The ethynyl group’s linear geometry restricts rotational freedom. Solution : Molecular dynamics (MD) simulations at elevated temperatures (300–500 K) explore accessible conformers .

Methodological Comparison Table

Parameter Boc Deprotection Method Direct Alkylation Method
Yield 97% (deprotection)85–90% (one-pot synthesis)
Key Reagents TFA, CH₂Cl₂Mg amides, alkyl electrophiles
Functional Group Tolerance Limited (acid-sensitive groups)High (halides, esters, amines)
Typical Reaction Time 2–3 hours12–24 hours

Q. How do steric and electronic effects influence the stability of this compound?

  • Steric effects : The bulky tert-butyl group protects the carbamate from nucleophilic attack but increases steric hindrance during coupling reactions.
  • Electronic effects : The electron-withdrawing carbamate destabilizes the BCP core, accelerating ring-opening under acidic conditions. Stabilization requires pH-controlled environments (pH 6–8) .

Q. Experimental design :

  • Accelerated stability studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC .
  • Protecting group alternatives : Compare Boc with Fmoc or Cbz groups for improved stability in specific media .

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